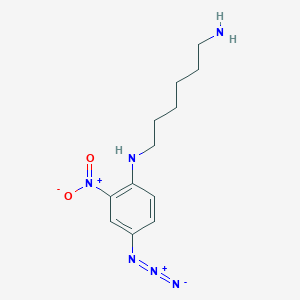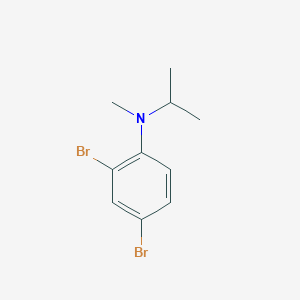
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- is a chemical compound with the molecular formula C6H7NO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzenesulfonamide group, which is linked to a nitrophenyl group through an N-hydroxy linkage.
Vorbereitungsmethoden
The synthesis of Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves several steps. One common method includes the reaction of benzenesulfonyl chloride with hydroxylamine to form N-hydroxybenzenesulfonamide. This intermediate is then reacted with 3-nitroaniline under specific conditions to yield the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Analyse Chemischer Reaktionen
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Research has shown its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways in cancer cells and bacteria.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in regulating pH and ion balance in cells. By inhibiting these enzymes, the compound can disrupt the metabolic processes in cancer cells and bacteria, leading to their death. The molecular targets include the active sites of carbonic anhydrase enzymes, where the compound binds and prevents their normal function .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonamide, N-hydroxy-N-(3-nitrophenyl)- can be compared with other similar compounds such as:
Benzenesulfonamide, N-hydroxy-: This compound lacks the nitrophenyl group and has different reactivity and applications.
Benzenesulfonamide, N-(3-nitrophenyl)-: This compound lacks the N-hydroxy group, which affects its chemical properties and biological activity.
Benzenesulfonamide, N-hydroxy-N-(4-nitrophenyl)-: This isomer has the nitro group in a different position, leading to variations in its reactivity and applications.
Eigenschaften
CAS-Nummer |
62918-91-6 |
|---|---|
Molekularformel |
C12H10N2O5S |
Molekulargewicht |
294.29 g/mol |
IUPAC-Name |
N-hydroxy-N-(3-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H10N2O5S/c15-13(16)10-5-4-6-11(9-10)14(17)20(18,19)12-7-2-1-3-8-12/h1-9,17H |
InChI-Schlüssel |
DNPYWQTUUHOWGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=CC=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)
![3-[Diethyl(fluoro)silyl]propan-1-ol](/img/structure/B14499628.png)







![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)

![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)
